molecular formula C14H14N2OS B11669796 N'-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide

N'-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11669796
M. Wt: 258.34 g/mol
InChI Key: UZTMMGUQMYOHKF-XNTDXEJSSA-N
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Description

N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is derived from thiophene-2-carbohydrazide and 4-ethylbenzaldehyde. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and 4-ethylbenzaldehyde. The reaction is usually carried out in an anhydrous ethanol solution with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, inhibiting their activity. The Schiff base moiety allows for coordination with metal ions, which can enhance its biological activity. The thiophene ring contributes to its electronic properties, making it suitable for applications in chemosensors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide is unique due to its specific structural features, such as the presence of the 4-ethylphenyl group and the thiophene ring. These structural elements contribute to its distinct electronic properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C14H14N2OS/c1-2-11-5-7-12(8-6-11)10-15-16-14(17)13-4-3-9-18-13/h3-10H,2H2,1H3,(H,16,17)/b15-10+

InChI Key

UZTMMGUQMYOHKF-XNTDXEJSSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

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